molecular formula C8H10F2N4O4 B1673864 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide CAS No. 121077-11-0

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

Cat. No.: B1673864
CAS No.: 121077-11-0
M. Wt: 264.19 g/mol
InChI Key: VOXUFOPZGRTSJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

KU-2285 is synthesized through a multi-step process involving the introduction of a fluorinated substituent at the N’ position of the 2-nitroimidazole ring. The key steps include:

Industrial Production Methods

Industrial production of KU-2285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

KU-2285 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KU-2285 has a wide range of scientific research applications:

Mechanism of Action

KU-2285 exerts its effects by targeting hypoxic tumor cells, which are typically resistant to radiotherapy. The compound enhances the sensitivity of these cells to radiation by:

Comparison with Similar Compounds

KU-2285 is compared with other radiosensitizers such as:

KU-2285 stands out due to its superior radiosensitizing capacity and lower toxicity compared to these compounds, making it a valuable candidate for further research and clinical application .

Properties

CAS No.

121077-11-0

Molecular Formula

C8H10F2N4O4

Molecular Weight

264.19 g/mol

IUPAC Name

2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide

InChI

InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)

InChI Key

VOXUFOPZGRTSJY-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KU2285;  KU-2285;  KU 2285.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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